![molecular formula C18H20N4O2 B4643227 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4643227.png)
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(4-methylphenyl)-3-isoxazolecarboxamide
Description
Pyrazole and isoxazole derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The synthesis and characterization of these compounds involve various strategies to introduce different substituents, aiming to explore their chemical and physical properties, and ultimately, their potential applications in various fields.
Synthesis Analysis
Synthesis of pyrazole and isoxazole derivatives typically involves multi-step reactions, including cyclization, substitution, and condensation processes. One study describes the synthesis of pyrazole derivatives using a specific route that supports the correct identification of research chemicals. This process highlights the precision required in the synthesis of such compounds to avoid mislabeling and to ensure the desired chemical structure is obtained (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole and isoxazole derivatives is often confirmed through techniques such as X-ray crystallography. The structure elucidation of one compound revealed an unexpected product with a carboxamide moiety linked to a substituted pyrazoline ring, indicating the complexity and unpredictability in the synthesis of these compounds (Kettmann & Svetlik, 2003).
Chemical Reactions and Properties
Pyrazole and isoxazole derivatives undergo various chemical reactions, contributing to their wide range of biological activities. These reactions include interactions with other chemical entities, which can be utilized to further modify the compound or to understand its mechanism of action in biological systems.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and thermal stability, are crucial for their practical applications. For instance, the thermal stability of a novel pyrazole derivative was studied, indicating its potential utility in various fields (Kumara et al., 2018).
properties
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-N-methyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-4-22-15(9-10-19-22)12-21(3)18(23)16-11-17(24-20-16)14-7-5-13(2)6-8-14/h5-11H,4,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFQLEOPNNDJOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.